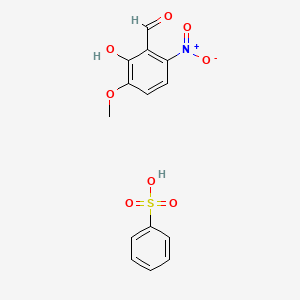

2-Hydroxy-6-nitro-m-anisaldehyde Benzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Hydroxy-6-nitro-m-anisaldehyde Benzenesulfonate is a chemical compound with the molecular formula C14H11NO7S and a molecular weight of 337.3 g/mol . It is known for its unique chemical structure, which includes a nitro group, a hydroxy group, and a methoxy group attached to a benzene ring, along with a benzenesulfonate group. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 2-Hydroxy-6-nitro-m-anisaldehyde Benzenesulfonate involves several steps. One common synthetic route includes the nitration of m-anisaldehyde followed by sulfonation. The reaction conditions typically involve the use of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective nitration and sulfonation of the benzene ring . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-Hydroxy-6-nitro-m-anisaldehyde Benzenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like alkoxides or amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Hydroxy-6-nitro-m-anisaldehyde Benzenesulfonate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-nitro-m-anisaldehyde Benzenesulfonate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and methoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s activity .

Comparison with Similar Compounds

2-Hydroxy-6-nitro-m-anisaldehyde Benzenesulfonate can be compared with similar compounds such as:

2-Hydroxy-3-methoxybenzaldehyde: Lacks the nitro and sulfonate groups, resulting in different chemical properties and applications.

3-Methoxysalicylaldehyde: Similar structure but without the nitro group, leading to different reactivity and uses.

4-Hydroxymelatonin: A metabolite of melatonin with different biological activities and applications.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

2-Hydroxy-6-nitro-m-anisaldehyde benzenesulfonate (CAS No. 2426-60-0) is a chemical compound that has garnered attention due to its unique structural features and potential biological activities. This compound contains a hydroxyl group, a nitro group, and an aldehyde functional group, along with a benzenesulfonate moiety. It serves as an important intermediate in organic synthesis, particularly in the preparation of biologically active molecules such as 4-hydroxymelatonin, which plays a crucial role in regulating physiological processes like sleep-wake cycles.

Molecular Formula: C14H11NO7S

Molecular Weight: 337.3 g/mol

Melting Point: 152-154 °C

Density: 1.462 g/cm³

These properties indicate that this compound is a stable compound with potential applications in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors. The presence of the nitro group is particularly significant, as it can influence the compound's pharmacokinetics and its ability to interact with nucleophilic sites on proteins.

- Enzyme Inhibition: Nitro compounds like this one often demonstrate inhibitory effects on enzymes through mechanisms such as competitive inhibition or covalent modification. The nitro group can facilitate these interactions, leading to altered enzyme activity and modulation of metabolic pathways .

- Antioxidant Activity: Some studies have suggested that derivatives of this compound may exhibit antioxidant properties, potentially influencing oxidative stress responses within biological systems.

Antimicrobial Activity

Research has indicated that compounds similar to this compound possess antimicrobial properties against various pathogens. For example:

- Inhibition Zones: In studies assessing antibacterial activity, certain derivatives demonstrated significant inhibition against Gram-positive bacteria such as Streptococcus mutans and Gram-negative bacteria like Escherichia coli. One study reported an inhibition zone diameter of 40.7 mm for a related zinc complex .

Synthesis and Derivatives

The synthesis of this compound typically involves nucleophilic substitution reactions under mild conditions. This allows for the creation of various derivatives that may exhibit enhanced biological activities or novel properties. The following table summarizes some key derivatives and their associated activities:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Hydroxy-5-nitro-m-anisaldehyde | Hydroxyl and nitro groups | Exhibits different biological activity profiles |

| 4-Hydroxymelatonin | Related metabolite | Direct involvement in sleep regulation |

| 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | Methoxy group addition | Altered solubility and reactivity |

| 5-Nitro-o-vanillin | Different positioning of groups | Known for flavoring properties |

Pharmacological Applications

The compound's role as an intermediate in synthesizing pharmacologically active molecules like 4-hydroxymelatonin highlights its importance in drug development. Ongoing research aims to elucidate the specific molecular mechanisms by which this compound influences biological pathways related to sleep regulation and other physiological processes .

Properties

Molecular Formula |

C14H13NO8S |

|---|---|

Molecular Weight |

355.32 g/mol |

IUPAC Name |

benzenesulfonic acid;2-hydroxy-3-methoxy-6-nitrobenzaldehyde |

InChI |

InChI=1S/C8H7NO5.C6H6O3S/c1-14-7-3-2-6(9(12)13)5(4-10)8(7)11;7-10(8,9)6-4-2-1-3-5-6/h2-4,11H,1H3;1-5H,(H,7,8,9) |

InChI Key |

OKKJXQCMGYOARE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)[N+](=O)[O-])C=O)O.C1=CC=C(C=C1)S(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.